molecular formula C11H13ClN2O B2566362 1-(1,3-Oxazol-2-yl)-2-phenylethan-1-amine hydrochloride CAS No. 1909315-94-1

1-(1,3-Oxazol-2-yl)-2-phenylethan-1-amine hydrochloride

Cat. No.: B2566362
CAS No.: 1909315-94-1
M. Wt: 224.69
InChI Key: SUUSYAGZJGAVJD-UHFFFAOYSA-N
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Description

1-(1,3-Oxazol-2-yl)-2-phenylethan-1-amine hydrochloride is a compound that features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Oxazol-2-yl)-2-phenylethan-1-amine hydrochloride typically involves the formation of the oxazole ring followed by the introduction of the phenylethanamine moiety. One common method involves the reaction of 2-aminophenol with an aldehyde to form the oxazole ring, followed by subsequent reactions to introduce the phenylethanamine group. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained in good yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Oxazol-2-yl)-2-phenylethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce dihydrooxazole derivatives.

Scientific Research Applications

1-(1,3-Oxazol-2-yl)-2-phenylethan-1-amine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole moiety.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.

    Oxaprozin: A COX-2 inhibitor with an oxazole ring.

Uniqueness

1-(1,3-Oxazol-2-yl)-2-phenylethan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of both the oxazole ring and the phenylethanamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(1,3-oxazol-2-yl)-2-phenylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O.ClH/c12-10(11-13-6-7-14-11)8-9-4-2-1-3-5-9;/h1-7,10H,8,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUSYAGZJGAVJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=NC=CO2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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